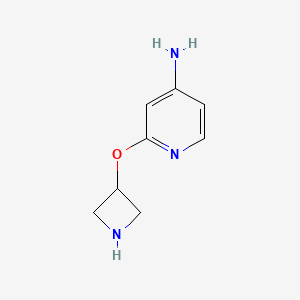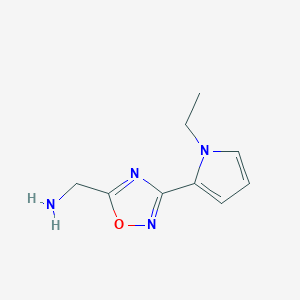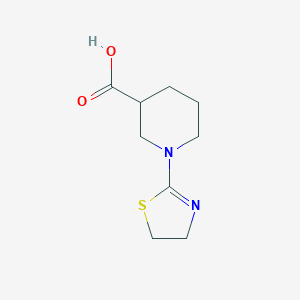![molecular formula C12H13N3O2S B1473117 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-carbonsäure CAS No. 2097950-57-5](/img/structure/B1473117.png)
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-carbonsäure
Übersicht
Beschreibung
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese neuartiger Derivate
Die Verbindung ist nützlich bei der Synthese einer neuen Reihe von 1,3-Thiazol-, Pyrano[2,3-d]thiazol- und 4,5-Dihydrothiazolo[4,5-b]pyridin-Derivaten unter Verwendung von Hydrazonoylhalogeniden als Vorläufern . Diese neuartigen Derivate haben sich in verschiedenen medizinischen und biologischen Anwendungen als vielversprechend erwiesen .
Antitumoraktivität
Bestimmte Derivate, die aus der Verbindung synthetisiert wurden, zeigten eine vielversprechende Antitumorwirksamkeit. So wurden beispielsweise die Verbindungen (9b), (9e) und (9f) gegen MCF-7, eine Brustkrebszelllinie, untersucht und mit dem Standard-Antikrebsmedikament Doxorubicin verglichen .
Phosphoinositid-3-Kinase-Inhibitoren
Eine Reihe neuartiger 2-Pyridyl-, 4-Morpholinyl-substituierter Thiazolo[5,4-b]pyridin-Analoga wurde entwickelt und synthetisiert. Diese N-heterocyclischen Verbindungen zeigten eine potente inhibitorische Aktivität gegenüber Phosphoinositid-3-Kinase (PI3K) . Der IC50-Wert einer repräsentativen Verbindung (19a) konnte 3,6 nm erreichen .
Struktur-Wirkungs-Beziehungen (SAR)-Studie
Die SAR-Studie zeigte, dass die Sulfonamid-Funktionalität für die PI3Kα-Inhibitoraktivität wichtig war. Verbindungen mit 2-Chlor-4-Fluorphenyl-Sulfonamid (19b) oder 5-Chlorthiophen-2-Sulfonamid (19c) zeigten eine potente inhibitorische Aktivität mit einem nanomolaren IC50-Wert .
Docking-Analyse
Weitere Docking-Analysen ergaben, dass der N-heterocyclische Kern der Verbindung 19a direkt an die Bindung an die Kinase beteiligt war, und zwar durch wichtige Wasserstoffbrückenbindungen .
Therapeutische Anwendung bei neurodegenerativen Erkrankungen
Die therapeutische Anwendung von A 2A-Adenosinrezeptor-(AR)-Antagonisten zur Behandlung von neurodegenerativen Erkrankungen wie Parkinson und Alzheimer ist ein sehr vielversprechender Ansatz . Die Verbindung könnte potenziell bei der Entwicklung dieser Antagonisten eingesetzt werden .
Tumorentwicklung und Immunflucht
Die potenzielle therapeutische Rolle von A 2A-AR-Antagonisten, um sowohl der Immunflucht von Tumorzellen als auch der Tumorentwicklung vorzubeugen, ist gut dokumentiert . Die Verbindung könnte potenziell bei der Entwicklung dieser Antagonisten eingesetzt werden .
Arzneimittelentwicklungsanwendungen
Pyrano[2,3-d]thiazole zeigen ein breites Spektrum an Anwendungen in der Arzneimittelentwicklung gegen Fettleibigkeit, Hyperlipidämie, atherosklerotische Erkrankungen . Die Verbindung könnte potenziell bei der Entwicklung dieser Medikamente eingesetzt werden .
Wirkmechanismus
Target of Action
Thiazolo[4,5-b]pyridines, a closely related class of compounds, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s worth noting that thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemische Analyse
Biochemical Properties
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in multiple cellular functions, including cell growth, proliferation, and survival . The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways.
Cellular Effects
The effects of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3K by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways.
Molecular Mechanism
At the molecular level, 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3K, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding inhibits the catalytic activity of PI3K, leading to downstream effects such as reduced phosphorylation of AKT, a key protein in the PI3K/AKT signaling pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of PI3K activity and prolonged effects on cellular function, including reduced cell proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound also affects metabolic flux and metabolite levels, particularly in pathways related to energy production and lipid metabolism.
Transport and Distribution
Within cells and tissues, 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it interacts with target enzymes and proteins to modulate cellular processes.
Eigenschaften
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11(17)9-5-1-2-7-15(9)12-14-8-4-3-6-13-10(8)18-12/h3-4,6,9H,1-2,5,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPTLYJEJSNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NC3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1473041.png)
![5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473042.png)


![3-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1473047.png)
![Tert-butyl 4-((5-methoxybenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473049.png)
![tert-butyl 5-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473050.png)



![4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1473057.png)
